N-(4-fluorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine is a chemical compound with potential applications in pharmaceutical research, particularly in the development of antidepressants and other therapeutic agents. This compound features a unique combination of functional groups that contribute to its biological activity.
This compound is classified under organic chemistry and is notable for its structural features that include a fluorobenzyl group and a pyridin-2-yloxy moiety. The molecular formula is , with a molecular weight of approximately 260.31 g/mol. Its IUPAC name is N-[(4-fluorophenyl)methyl]-2-pyridin-2-yloxypropan-1-amine, indicating its complex structure which includes both aromatic and aliphatic components.
The synthesis of N-(4-fluorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine typically involves several key steps:
For industrial applications, these synthetic routes may be optimized to achieve higher yields and purity, incorporating additional purification steps such as recrystallization or chromatography.
The molecular structure of N-(4-fluorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine can be represented by its canonical SMILES notation: CC(CNCC1=CC=C(C=C1)F)OC2=CC=CC=N2. The compound exhibits a complex arrangement that includes:
The structural data includes:
InChI=1S/C15H17FN2O/c1-12(19-15-4-2-3-9-18-15)10-17-11-13-5-7-14(16)8-6-13/h2-9,12,17H,10-11H2,1H3JOHQVHLJMWUVMK-UHFFFAOYSA-N.N-(4-fluorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine can participate in various chemical reactions:
The mechanism of action for N-(4-fluorobenzyl)-2-(pyridin-2-yloxy)propan-1-amine is primarily related to its interaction with neurotransmitter systems, particularly those involved in mood regulation. The presence of both the fluorobenzyl and pyridine groups allows for potential binding to various receptors in the central nervous system, which may influence serotonin or norepinephrine pathways, contributing to its antidepressant-like effects .
The physical properties include:
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C15H17FN2O |
| IUPAC Name | N-[4-fluorophenyl)methyl]-2-pyridin - 2 - yloxypropan - 1 - amine |
| Solubility | Solubility in organic solvents varies; specific data not provided. |
These properties suggest that the compound may exhibit moderate solubility in organic solvents, which is typical for similar amine compounds .
N-(4-fluorobenzyl)-2-(pyridin-2-yloxy)propan-1-amines are primarily studied for their potential applications in medicinal chemistry, particularly as antidepressants. Their unique structural features allow them to interact with various biological targets, making them candidates for further pharmacological evaluation. Additionally, compounds with similar structures have been explored for their fungicidal activities and other therapeutic uses .
CAS No.: 152404-52-9
CAS No.: 81797-53-7
CAS No.:
CAS No.: 351858-67-8
CAS No.: 84359-15-9
CAS No.: 62332-76-7